3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester
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Overview
Description
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are commonly used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon–carbon bond formation.
Mode of Action
The compound is involved in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a role in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by ph, which can impact their stability and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in synthetic organic chemistry due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which impacts their stability and efficacy, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed process.
Formation of the Pinacol Ester: The boronic acid is then converted to its pinacol ester form to enhance stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, 3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it indispensable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to create bioconjugates and probes for studying biological processes. Its boronic acid group can interact with diols and other biomolecules, making it useful in the design of sensors and diagnostic tools.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Boronic acid-containing compounds are known for their ability to inhibit proteases and other enzymes, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyridine ring and BOC-protected amino group.
3-(BOC-Amino)phenylboronic Acid Pinacol Ester: Similar but with a phenyl ring instead of a pyridine ring.
2-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar but without the BOC-protected amino group.
Uniqueness
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester is unique due to its combination of a pyridine ring, a BOC-protected amino group, and a boronic acid pinacol ester. This combination provides enhanced stability and reactivity, making it a versatile reagent in various chemical reactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKAJPNNJNIJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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